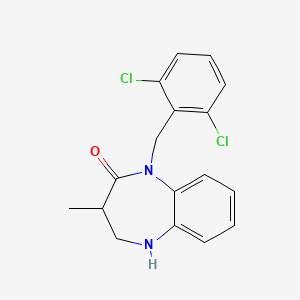

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

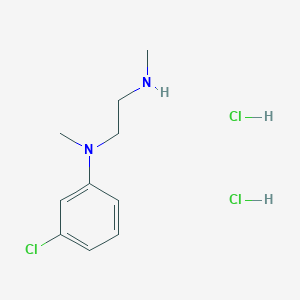

“2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 165114-19-2 . It has a molecular weight of 159.57 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .

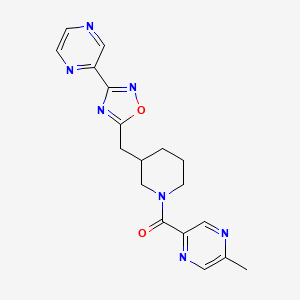

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8) . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the compound .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 159.57 . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique

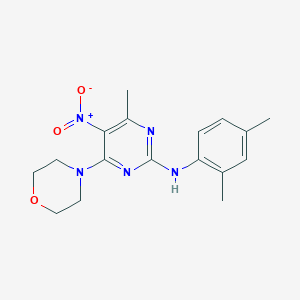

- Antibacterial Activity : Imidazole derivatives exhibit antibacterial properties. Researchers have synthesized and evaluated compounds containing imidazole rings for their effectiveness against bacterial strains .

- Photoresponsive Polymers : 1-Methyl-1H-imidazole-5-carboxaldehyde has been used as a photoresponsive component in polymer matrices. These materials find applications in sensors, actuators, and smart coatings .

- Schiff Base Ligands : 2-Imidazolecarboxaldehyde has been employed in the preparation of tridentate Schiff-base carboxylate-containing ligands. These ligands play a role in coordination chemistry and catalysis .

- Cu(II)-Catalyzed Reactions : Imidazole derivatives have been investigated as catalysts in various reactions, including allylation of aldimines. Their catalytic properties are of interest for synthetic chemistry .

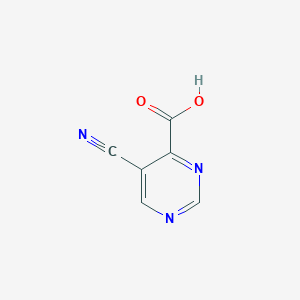

- Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles. These compounds serve as key building blocks in functional molecules used across diverse applications .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Coordination Chemistry and Catalysis

Regiocontrolled Synthesis of Substituted Imidazoles

Propriétés

IUPAC Name |

2-amino-5-chloro-3-methylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIXFEXYUXMYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1N)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)

![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2646587.png)

![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)